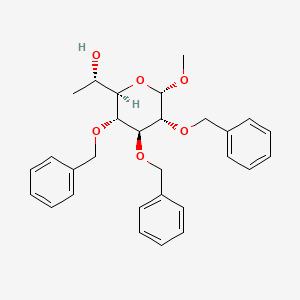

Methyl 7-Deoxy-2,3,4-tris-O-(phenylmethyl)-L-glycero-alpha-D-gluco-heptopyranoside

Description

Methyl 7-Deoxy-2,3,4-tris-O-(phenylmethyl)-L-glycero-alpha-D-gluco-heptopyranoside is a complex organic compound with the molecular formula C29H34O6 and a molecular weight of 478.59 g/mol. This compound is primarily used as an intermediate in the synthesis of other chemical compounds, making it a valuable building block in organic chemistry.

Properties

Molecular Formula |

C29H34O6 |

|---|---|

Molecular Weight |

478.6 g/mol |

IUPAC Name |

(1S)-1-[(2R,3S,4S,5R,6S)-6-methoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]ethanol |

InChI |

InChI=1S/C29H34O6/c1-21(30)25-26(32-18-22-12-6-3-7-13-22)27(33-19-23-14-8-4-9-15-23)28(29(31-2)35-25)34-20-24-16-10-5-11-17-24/h3-17,21,25-30H,18-20H2,1-2H3/t21-,25+,26+,27-,28+,29-/m0/s1 |

InChI Key |

YSKIJCCVGJNOAO-WPANOKLWSA-N |

Isomeric SMILES |

C[C@@H]([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O |

Canonical SMILES |

CC(C1C(C(C(C(O1)OC)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation

The precursor for the synthesis is methyl 2,3,4-tri-O-benzyl-α-D-manno-heptopyranoside, obtained through a multi-step process involving:

- Protection of hydroxyl groups : Selective benzylation of hydroxyl groups at C-2, C-3, and C-4.

- Elongation at C-6 : One-carbon chain extension at C-6 to form the heptopyranoside backbone, often achieved via nucleophilic substitution or oxidation-reduction sequences.

Introduction of Phenylmethyl Groups

The phenylmethyl groups are introduced at the hydroxyl positions 2, 3, and 4 through benzylation reactions, typically using benzyl bromide or chloride in the presence of a base such as sodium hydride or potassium carbonate.

Deoxygenation at Position 7

The 7-position deoxygenation is achieved via a reduction process, often involving:

- Radical-mediated deoxygenation : Using reagents like tributyltin hydride or tin(II) chloride under radical conditions.

- Hydrogenation : Catalytic hydrogenation over palladium or platinum catalysts to remove benzyl protecting groups and achieve deoxygenation.

Final Deprotection and Purification

The final step involves removal of all protecting groups, typically through catalytic hydrogenation under mild conditions, yielding the target compound with free hydroxyl groups at the desired positions.

Representative Synthesis Data Table

| Step | Reagents | Conditions | Purpose | Notes |

|---|---|---|---|---|

| 1 | Benzyl bromide, NaH | Reflux, DMF | Benzylation of hydroxyl groups | Protects C-2, C-3, C-4 hydroxyls |

| 2 | Formaldehyde, base | Basic conditions | Chain elongation at C-6 | Forms extended backbone |

| 3 | Tributyltin hydride, AIBN | Radical conditions | Deoxygenation at C-7 | Removes oxygen, yields deoxy derivative |

| 4 | Pd/C, H2 | Hydrogenation | Deprotection of benzyl groups | Final deprotection step |

Research Findings and Variations

Recent studies have refined the synthesis of similar heptopyranoside derivatives, emphasizing regioselectivity and yield optimization:

- Regioselective benzylation : Achieved through controlled reaction conditions to selectively protect certain hydroxyl groups.

- One-pot synthesis approaches : Combining multiple steps to improve efficiency and reduce purification stages.

- Use of alternative protecting groups : Such as silyl ethers, to facilitate selective deprotection.

For example, a study published in the Journal of Organic Chemistry described a regioselective synthesis involving early introduction of a phosphotriester at position 4, followed by regioselective opening of protective groups to access various glycosylation sites efficiently.

Notes on Synthetic Challenges and Optimization

- Selectivity : Achieving regioselectivity in benzylation and deoxygenation steps remains challenging; careful control of reaction conditions is essential.

- Yield : Multi-step synthesis can result in low overall yields; optimizing each step, especially deoxygenation, is critical.

- Purity : Extensive purification, including chromatography and recrystallization, is necessary to obtain high-purity target compounds.

Chemical Reactions Analysis

Deprotection Reactions

The phenylmethyl (benzyl) groups at the 2, 3, and 4 positions serve as protective moieties, which can be selectively removed under controlled conditions:

Key Findings :

-

Hydrogenolysis with Pd/C is highly efficient for benzyl group removal without degrading the heptopyranoside core .

-

Acid hydrolysis at 0°C minimizes unwanted degradation of the carbohydrate backbone .

Oxidation Reactions

The primary alcohol at the 6-position (in non-deoxygenated analogues) and secondary alcohols are potential oxidation targets:

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| TEMPO/NaClO | pH 10, 0°C, aqueous CH₃CN | Selective oxidation of primary alcohol to carboxylic acid. | Requires unprotected hydroxyl groups. |

| Dess-Martin periodinane | Dichloromethane, RT | Oxidation of secondary alcohols to ketones. | Limited by steric hindrance from benzyl groups. |

Research Insight :

-

Steric hindrance from the 2,3,4-tri-O-benzyl configuration suppresses oxidation at secondary positions .

Glycosylation and Functionalization

The heptopyranoside’s anomeric center can participate in glycosylation reactions to construct oligosaccharides:

Example Synthesis Pathway :

-

Imidate coupling :

-

Sulfonation :

Stability and Side Reactions

Scientific Research Applications

Methyl 7-Deoxy-2,3,4-tris-O-(phenylmethyl)-L-glycero-alpha-D-gluco-heptopyranoside is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of complex organic molecules.

Biology: In the study of carbohydrate metabolism and enzyme interactions.

Industry: Used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Methyl 7-Deoxy-2,3,4-tris-O-(phenylmethyl)-L-glycero-alpha-D-gluco-heptopyranoside involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, facilitating biochemical reactions that lead to the formation of desired products. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

- Methyl 2,3,4-tris-O-(phenylmethyl)-L-glycero-alpha-D-gluco-heptopyranoside

- Methyl 7-Deoxy-2,3,4-tris-O-(phenylmethyl)-L-glycero-alpha-D-gluco-heptopyranoside 3,5-Dinitrobenzoate

Uniqueness

Methyl 7-Deoxy-2,3,4-tris-O-(phenylmethyl)-L-glycero-alpha-D-gluco-heptopyranoside is unique due to its specific structure and functional groups, which make it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its importance in scientific research and industry.

Biological Activity

Methyl 7-Deoxy-2,3,4-tris-O-(phenylmethyl)-L-glycero-alpha-D-gluco-heptopyranoside is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C₃₀H₃₆O₈S and a molecular weight of 556.67 g/mol. Its structure is characterized by a methanesulfonate group that enhances its solubility and reactivity, making it a valuable intermediate in various synthetic pathways. The presence of phenylmethyl groups at the 2, 3, and 4 positions contributes to its unique interactions with biological molecules .

| Property | Value |

|---|---|

| Molecular Formula | C₃₀H₃₆O₈S |

| Molecular Weight | 556.67 g/mol |

| CAS Number | 118249-89-1 |

| Density | Not Available |

| Boiling Point | Not Available |

Enzyme Interactions

Research indicates that Methyl 7-Deoxy-2,3,4-tris-O-(phenylmethyl)-L-glycero-alpha-D-gluco-heptopyranoside interacts with specific enzymes involved in carbohydrate metabolism. The methanesulfonate group enhances its ability to modulate enzyme activity, potentially influencing metabolic pathways related to glycosylation processes .

Antimicrobial Properties

In studies examining the antimicrobial effects of various glycosides, Methyl 7-Deoxy-2,3,4-tris-O-(phenylmethyl)-L-glycero-alpha-D-gluco-heptopyranoside has shown promising results against certain bacterial strains. Its structural features allow it to disrupt bacterial cell wall synthesis, leading to growth inhibition in susceptible microorganisms .

Study on Carbohydrate Metabolism

A study published in the Journal of Carbohydrate Chemistry investigated the effects of Methyl 7-Deoxy-2,3,4-tris-O-(phenylmethyl)-L-glycero-alpha-D-gluco-heptopyranoside on glycosyltransferase enzymes. The results demonstrated that the compound acts as an inhibitor for specific glycosyltransferases, suggesting potential applications in regulating carbohydrate metabolism in diabetic conditions .

Antimicrobial Efficacy Evaluation

Another study focused on evaluating the antimicrobial efficacy of various glycosides, including Methyl 7-Deoxy-2,3,4-tris-O-(phenylmethyl)-L-glycero-alpha-D-gluco-heptopyranoside. The findings revealed that this compound exhibited significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus, indicating its potential as a therapeutic agent against bacterial infections .

The biological activity of Methyl 7-Deoxy-2,3,4-tris-O-(phenylmethyl)-L-glycero-alpha-D-gluco-heptopyranoside is attributed to its ability to interact with various biomolecules:

- Enzyme Inhibition : The compound's structural characteristics allow it to fit into the active sites of enzymes involved in carbohydrate metabolism.

- Membrane Disruption : Its hydrophobic phenylmethyl groups may interact with lipid membranes, contributing to its antimicrobial properties.

Q & A

Basic: What synthetic strategies are employed to introduce benzyl protecting groups in this heptopyranoside derivative?

Methodological Answer:

The synthesis typically involves sequential benzylation of hydroxyl groups using benzyl trichloroacetimidate as a glycosyl donor under basic conditions (e.g., potassium carbonate) to achieve regioselective protection . For example, in analogous syntheses, hepta-O-benzyl derivatives are prepared by reacting unprotected sugars with benzyl trichloroacetimidate in anhydrous solvents, followed by column chromatography for purification . Critical steps include controlling reaction temperature (0°C to RT) and monitoring via TLC to prevent over-substitution. Benzyl groups are favored for their stability under acidic/basic conditions and ease of removal via hydrogenolysis .

Basic: How is NMR spectroscopy applied to confirm the structure of this compound?

Methodological Answer:

1H, 13C, and 31P NMR are pivotal for structural elucidation:

- 1H NMR : Benzyl aromatic protons appear as multiplet signals at δ 7.3–7.5 ppm, while anomeric protons (α-configuration) resonate at δ 4.5–5.5 ppm .

- 13C NMR : Benzyl carbons show peaks at ~128 ppm (aromatic CH), with glycosidic carbons (C-1) at 95–105 ppm, confirming the α-anomeric configuration .

- 31P NMR : Used for phosphoethanolamine derivatives (if present), with shifts between δ 0–5 ppm indicating phosphodiester linkages .

Coupling constants (e.g., J1,2 ~3–4 Hz for α-configuration) and DEPT/HSQC experiments further validate stereochemistry .

Advanced: What challenges arise in regioselective deprotection of benzyl groups, and how are they addressed?

Methodological Answer:

Regioselective deprotection is complicated by the stability of benzyl ethers and potential over-hydrogenation. Strategies include:

- Orthogonal protection : Combining benzyl with acid-labile groups (e.g., acetyl) allows selective removal. For example, hydrogenolysis (H2/Pd-C) selectively cleaves benzyl groups without affecting acetates .

- Temporary protecting groups : Using photolabile or enzymatically cleavable groups (e.g., Fmoc) enables precise deprotection .

- Optimized hydrogenolysis : Low hydrogen pressure (1–2 atm) and short reaction times minimize side reactions. Monitoring via MS or TLC ensures specificity .

Advanced: How do crystallographic studies inform the conformational analysis of this compound?

Methodological Answer:

X-ray crystallography reveals chair (C1) or twist-boat conformations in the heptopyranose ring, influenced by bulky benzyl groups. For example, Artner et al. (2011) demonstrated that benzyl substituents at C-2,3,4 enforce a distorted chair conformation, stabilizing the α-anomer via steric hindrance . Key parameters include:

- Torsion angles : Φ (C1-O-C7'-C6') and Ψ (O-C7'-C6'-O) angles define glycosidic bond geometry.

- Hydrogen bonding : Intramolecular H-bonds between O-5 and adjacent hydroxyls stabilize the structure .

Such data guide molecular modeling for drug design or enzyme-substrate interaction studies.

Data Contradiction: How can discrepancies in glycosylation yields using trichloroacetimidate donors be resolved?

Methodological Answer:

Reported yield variations (e.g., 50–90%) stem from:

- Donor activation : Excess triflic acid or BF3·Et2O can over-activate donors, leading to side products. Titrating catalyst (0.1–0.5 eq.) improves reproducibility .

- Solvent effects : Anhydrous dichloromethane vs. toluene influences reaction kinetics. Polar solvents favor SN2 mechanisms, enhancing α-selectivity .

- Temperature control : Slow addition at –20°C minimizes exothermic side reactions. Pre-cooling reactants ensures consistent results .

Systematic optimization via DoE (Design of Experiments) is recommended to identify critical variables .

Advanced: How is this compound functionalized for bacterial lipopolysaccharide (LPS) studies?

Methodological Answer:

Phosphoethanolamine derivatives are synthesized via phosphoramidite coupling at C-3 or C-4 positions :

Orthoester intermediates : Methyl 2,3-O-orthoester heptoside reacts with 2-cyanoethyl-N,N-diisopropylphosphoramidite, followed by oxidation (I2/H2O) to form phosphotriesters.

Global deprotection : Hydrogenolysis removes benzyl groups, while aqueous NH3 cleaves cyanoethyl groups, yielding free phosphoethanolamine .

These derivatives mimic LPS core structures, enabling crystallographic and antibody-binding assays to study host-pathogen interactions .

Basic: How is mass spectrometry (MS) used to validate molecular weight and purity?

Methodological Answer:

- ESI-MS : Detects [M+Na]+ or [M-H]– ions. For example, a molecular ion at m/z 846.91 (calc. for C40H62O19) confirms successful synthesis .

- HRMS : High-resolution data (e.g., ±0.001 Da) validate elemental composition, distinguishing isobaric impurities .

- MS/MS fragmentation : Cleavage at glycosidic bonds (m/z 428 for benzyl loss) provides sequence confirmation .

Advanced: What role does the α-D-gluco configuration play in biological activity?

Methodological Answer:

The α-anomeric configuration mimics natural glycosphingolipids, influencing:

- Receptor binding : α-linkages are recognized by lectins (e.g., DC-SIGN) in immune responses, whereas β-anomers show reduced affinity .

- Metabolic stability : α-Glycosides resist enzymatic hydrolysis (e.g., by α-glucosidases), enhancing their utility as probes .

Comparative studies with β-anomers (via inversion of C-1 configuration) are critical for structure-activity relationship (SAR) analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.